molecular formula C10H7NO2 B1438382 5-(2-Furyl)pyridine-2-carbaldehyde CAS No. 886851-45-2

5-(2-Furyl)pyridine-2-carbaldehyde

Katalognummer: B1438382
CAS-Nummer: 886851-45-2
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: GUIKMKZMLLANPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Furyl)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Furyl)pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(furan-2-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-4-3-8(6-11-9)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIKMKZMLLANPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654821
Record name 5-(Furan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-45-2
Record name 5-(2-Furanyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Versatile Scaffold: Unlocking the Research Potential of 5-(2-Furyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Furyl)pyridine-2-carbaldehyde stands as a compelling molecular scaffold, uniquely integrating the electron-rich furan and electron-deficient pyridine rings. This distinct electronic arrangement, coupled with a reactive aldehyde functionality, positions it as a versatile precursor for a new generation of pharmaceuticals, advanced materials, and catalytic systems. This guide delves into the core research applications of this compound, providing a scientifically grounded framework for its synthesis and derivatization. We will explore its potential in medicinal chemistry as a building block for novel anticancer and antimicrobial agents, and in materials science as a precursor to innovative fluorescent probes and organic semiconductors. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to harness the full potential of this promising molecule.

Strategic Importance and Molecular Rationale

The research value of 5-(2-Furyl)pyridine-2-carbaldehyde emanates from the synergistic interplay of its constituent heterocyclic systems. The pyridine ring, a ubiquitous motif in pharmaceuticals, often imparts crucial interactions with biological targets.[1][2] Conversely, the furan ring is a bioisostere for phenyl and thiophene groups and is found in numerous biologically active compounds.[3] The aldehyde group serves as a versatile chemical handle, enabling a wide array of synthetic transformations. This strategic combination allows for the exploration of a vast chemical space with significant potential for discovering novel molecules with desirable biological and photophysical properties.

Synthesis of the Core Scaffold: A Modern Approach

The efficient synthesis of 5-(2-Furyl)pyridine-2-carbaldehyde is paramount for its widespread research application. While classical methods exist, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and versatile route. The Suzuki-Miyaura coupling, in particular, has proven effective for the synthesis of 5-aryl-2-furaldehydes and related structures.[4]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of analogous 5-aryl-2-furaldehydes.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyridine-2-carbaldehyde (1.0 eq.), 2-furylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Solvent and Base: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M potassium carbonate).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, and partition between water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthetic route is rooted in the well-understood catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (5-bromopyridine-2-carbaldehyde) BoronicAcid Ar'-B(OR)2 (2-furylboronic acid) Base Base (e.g., K2CO3)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The scaffold of 5-(2-Furyl)pyridine-2-carbaldehyde is a promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The aldehyde functionality allows for the straightforward synthesis of derivatives such as Schiff bases and thiosemicarbazones, classes of compounds known for their diverse biological activities.[1][2][5]

Anticancer Drug Discovery

Thiosemicarbazones derived from pyridine-2-carboxaldehyde analogues have demonstrated significant antineoplastic activity.[1][2] These compounds often exert their effects through the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.

Hypothetical Derivative Screening Data for Anticancer Activity:

Compound IDDerivative TypeTarget Cell LineIC50 (µM)
FP-TSC ThiosemicarbazoneMCF-7 (Breast)5.2
FP-TSC ThiosemicarbazoneHCT116 (Colon)8.9
FP-SB1 Schiff Base (Aniline)A549 (Lung)12.5
FP-SB2 Schiff Base (p-Toluidine)A549 (Lung)15.1

Note: The data in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds.

Development of Novel Antimicrobial Agents

Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activity.[6][7][8] The formation of a Schiff base from 5-(2-Furyl)pyridine-2-carbaldehyde and a primary amine introduces a lipophilic imine group, which can facilitate cell membrane penetration in bacteria and fungi.

Experimental Protocol for Schiff Base Synthesis:

  • Reactant Dissolution: Dissolve 5-(2-Furyl)pyridine-2-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-6 hours. Monitor the formation of the Schiff base by TLC.

  • Isolation: The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the product can be recrystallized from a suitable solvent system.

Schiff_Base_Formation Aldehyde 5-(2-Furyl)pyridine-2-carbaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base Product Intermediate->SchiffBase - H2O Water H2O

General workflow for Schiff base synthesis.

Applications in Materials Science

The extended π-conjugated system of 5-(2-Furyl)pyridine-2-carbaldehyde and its derivatives makes them attractive candidates for the development of novel organic materials with interesting photophysical properties.

Fluorescent Probes and Chemosensors

Derivatives of this scaffold can be designed to exhibit fluorescence that is sensitive to the local environment, such as polarity or the presence of specific metal ions. This makes them suitable for use as fluorescent probes in biological imaging and as chemosensors.

Organic Semiconductors and Dyes

Through reactions such as the Knoevenagel condensation, the π-system of 5-(2-Furyl)pyridine-2-carbaldehyde can be further extended. This can lead to the formation of molecules with small HOMO-LUMO gaps, a key characteristic for organic semiconductors and dyes used in applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Experimental Protocol for Knoevenagel Condensation:

  • Reactant Mixture: In a round-bottom flask, combine 5-(2-Furyl)pyridine-2-carbaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Reflux the mixture for 2-8 hours, often with the removal of water using a Dean-Stark apparatus.

  • Workup and Purification: After cooling, the product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Conclusion and Future Outlook

5-(2-Furyl)pyridine-2-carbaldehyde is a molecule of significant untapped potential. Its strategic design and reactive aldehyde group provide a robust platform for the synthesis of a diverse library of compounds. The preliminary evidence from structurally related molecules strongly suggests promising applications in medicinal chemistry and materials science. Further research into the synthesis and evaluation of novel derivatives of this scaffold is highly encouraged and is poised to yield exciting discoveries in these fields.

References

  • Chandrashekharappa, S., et al. (2018a). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applicable Chemistry, 7(3), 1234-1243.
  • Fallahpour, R. (2003). 2,2':6',2''-Terpyridines and their Metal Complexes.
  • French, F. A., & Blanz, E. J. (1965). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 9(4), 585-589.
  • Gwaram, N. S., et al. (2012). Synthesis and characterization of novel Schiff bases of 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Chemical and Pharmaceutical Research, 4(11), 4838-4843.
  • Sartorelli, A. C., et al. (1979). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(8), 971-976.
  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131, 118-119.
  • Singh, K., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Miura, T., & Murakami, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Abdel-Wahab, A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 4(4), 1268-1275.
  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

Sources

Methodological & Application

Developing pharmaceutical agents from 5-(2-Furyl)pyridine-2-carbaldehyde derivatives.

The 5-(2-Furyl)pyridine-2-carbaldehyde scaffold is a promising starting point for the development of novel pharmaceutical agents. The protocols outlined in these application notes provide a robust framework for the synthesis of diverse derivatives and their systematic evaluation through a tiered screening approach. By starting with broad cytotoxicity assays and progressing to specific mechanism-of-action studies, researchers can efficiently identify lead compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can further enhance potency and selectivity, ultimately paving the way for the development of next-generation therapeutics. [3]

References

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1973). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 16(9), 1038-1042. [Link]

  • Sci-Hub. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones as antibacterial agents. ResearchGate. [Link]

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]

  • Georganics. (n.d.). 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Georganics Product Page. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(21), 3672-3677. [Link]

  • Popa, M., Antoci, V., & Vasilache, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3296. [Link]

  • Casas-Ferreira, A. M., et al. (1999). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . Journal of Inorganic Biochemistry, 73(1-2), 1-7. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 191-219. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline Resources. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • De, S., Kumar S K, A., & Shaha, S. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-667. [Link]

  • Mondal, S., & Roy, S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(3), 1-12. [Link]

  • Singh, A., & Kumar, A. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(3), 1-15. [Link]

  • Slideshare. (n.d.). Unit 3 furan & thiophene. Slideshare Presentation. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. IntechOpen. [Link]

  • Tornøe, C. W., & Copeland, R. A. (2014). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ASSAY and Drug Development Technologies, 12(9-10), 525-537. [Link]

  • AKTU Digital Education. (2022). Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses. YouTube. [Link]

  • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate Publication. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 17(7), 8556-8566. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Sagine, E. I., et al. (1997). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 40(19), 3057-3063. [Link]

  • Ayurlog. (2024). Pharmacological activity of furan derivatives. Ayurlog: National Ayurvedic Portal. [Link]

  • de Sousa, J. A., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 965615. [Link]

  • Joźwiak, M., et al. (2021). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 26(16), 4966. [Link]

  • Gloc, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3182. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3383-3390. [Link]

  • Dotsenko, V. V., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6603. [Link]

  • ResearchGate. (2024). A Review on Biological and Medicinal Significance of Furan. ResearchGate Publication. [Link]

  • Kumar, A., & Singh, R. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 79-85. [Link]

Troubleshooting & Optimization

How to improve the efficiency of 5-(2-Furyl)pyridine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Furyl)pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic protocols. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction to the Synthesis

The synthesis of 5-(2-Furyl)pyridine-2-carbaldehyde is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1] The most common and effective method for constructing the C-C bond between the pyridine and furan rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus on optimizing this pathway and troubleshooting common issues.

A general synthetic approach involves the coupling of a halogenated pyridine-2-carbaldehyde derivative with a furanboronic acid or ester, or conversely, a pyridineboronic acid or ester with a halogenated furan. The choice of starting materials can significantly impact reaction efficiency and impurity profiles.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between 5-bromopyridine-2-carbaldehyde and 2-furylboronic acid, but I am observing very low to no yield of the desired 5-(2-Furyl)pyridine-2-carbaldehyde. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this Suzuki coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.

    • Insight: The aldehyde group on the pyridine ring can coordinate with the palladium center, potentially inhibiting catalytic activity.[2] Additionally, impurities in the starting materials or solvents can poison the catalyst.

    • Troubleshooting Steps:

      • Protect the Aldehyde: Consider protecting the aldehyde as an acetal (e.g., using ethylene glycol) before the coupling reaction.[3] The acetal is stable under the reaction conditions and can be easily deprotected afterward.

      • Use a Robust Catalyst System: For heteroaryl couplings, phosphine ligands that are both electron-rich and sterically bulky often perform well. Consider using catalysts like Pd(dppf)Cl2 or generating the active Pd(0) species in situ from Pd2(dba)3 with a ligand like SPhos or XPhos.[4][5]

      • Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inefficient Transmetalation or Reductive Elimination: These are key steps in the catalytic cycle.

    • Insight: The choice of base is critical for the transmetalation step. An inappropriate base can lead to the decomposition of the boronic acid or fail to activate it sufficiently.

    • Troubleshooting Steps:

      • Optimize the Base: A common choice is an aqueous solution of a carbonate (e.g., K2CO3, Na2CO3) or a phosphate (e.g., K3PO4).[6] The presence of water can be beneficial in some cases.[4] Experiment with different bases to find the optimal one for your specific substrate combination.

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.

  • Decomposition of Starting Materials:

    • Insight: Boronic acids can be unstable and undergo protodeboronation, especially under harsh conditions. The aldehyde can also be prone to side reactions.

    • Troubleshooting Steps:

      • Check Reagent Quality: Use high-purity starting materials. 2-Furylboronic acid, in particular, can be prone to decomposition. It's advisable to use it fresh or from a reliable source.

      • Use Boronate Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative.[4]

      • Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to degradation. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the range of 80-100 °C.[4]

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Product Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents protect_aldehyde Protect Aldehyde Group check_catalyst->protect_aldehyde Aldehyde interference? optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst Inefficient catalyst? optimize_base Optimize Base and Solvent check_conditions->optimize_base Suboptimal base/solvent? optimize_temp Adjust Temperature check_conditions->optimize_temp Degradation? use_boronate_ester Use Boronate Ester check_reagents->use_boronate_ester Boronic acid unstable? success Improved Yield protect_aldehyde->success optimize_catalyst->success optimize_base->success optimize_temp->success use_boronate_ester->success

Sources

Technical Support Center: Characterization of Impurities in 5-(2-Furyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(2-Furyl)pyridine-2-carbaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals who work with this important heterocyclic building block. Impurity profiling is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical ingredients and products.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during the characterization of impurities in 5-(2-Furyl)pyridine-2-carbaldehyde samples.

Section 1: Understanding Potential Impurities (FAQs)

This section addresses the fundamental questions regarding the origin and identity of impurities. Understanding the potential sources is the first step in developing a robust analytical strategy.

Q1: What are the common types of impurities I should expect in a sample of 5-(2-Furyl)pyridine-2-carbaldehyde?

A: Impurities can be broadly classified into three categories: process-related impurities, degradation products, and storage-related impurities.[3] The specific impurities in your sample will heavily depend on the synthetic route used and the age and storage conditions of the material.

  • Process-Related Impurities: These arise from the manufacturing process.[3]

    • Starting Materials: Unreacted starting materials from common synthetic routes, such as 2-bromo-5-(2-furyl)pyridine or 5-(2-furyl)-2-methylpyridine.

    • Intermediates: Incomplete conversion of synthetic intermediates. For example, if the aldehyde is formed by oxidation of an alcohol, residual 5-(2-furyl)pyridin-2-yl)methanol could be present.

    • By-products: Compounds formed from side reactions. Palladium-catalyzed coupling reactions (e.g., Suzuki, Stille) are common for creating the furyl-pyridine bond, which can lead to homo-coupling by-products.[4]

    • Reagents and Catalysts: Trace amounts of reagents (e.g., oxidizing agents like selenium dioxide) or catalysts (e.g., palladium) may remain.[5] These are typically controlled as inorganic or elemental impurities.[6][7]

  • Degradation Products: These form when the molecule breaks down due to external factors like light, heat, or reaction with air and water.

    • Oxidation: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid: 5-(2-Furyl)picolinic acid . This is one of the most common degradation impurities.

    • Hydrolysis/Ring Opening: The furan ring can be susceptible to acid-catalyzed degradation, although this is less common under neutral conditions.

    • Photodegradation: Exposure to UV light can induce degradation, leading to a variety of products. Forced degradation studies are essential to identify these potential impurities.[8]

Q2: My sample of 5-(2-Furyl)pyridine-2-carbaldehyde, which was initially a light-colored solid, has turned brown over time. What is the likely cause?

A: The development of a brown color in aldehyde-containing compounds, particularly heterocyclic aldehydes, is a common observation and typically indicates the formation of degradation-related impurities.[9] The primary causes are:

  • Oxidative Degradation: Slow oxidation of the aldehyde to the carboxylic acid can sometimes be accompanied by the formation of colored by-products.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially when exposed to light, heat, or trace acidic or basic impurities. These polymeric materials are often highly colored and complex.

  • Furan Ring Instability: The furan moiety, while aromatic, can be less stable than other aromatic systems and may contribute to color formation upon degradation.

This color change is a clear indicator that the purity of the sample has been compromised. It is crucial to re-analyze the material for purity and identify the newly formed impurities before use. Storing the material under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (2-8°C) is highly recommended to minimize degradation.

Q3: What are the expected degradation pathways for this molecule under stress conditions (e.g., acid, base, oxidation)?

A: Forced degradation studies are a regulatory expectation and a key part of method development to ensure your analytical procedure is "stability-indicating."[10] Based on the structure of 5-(2-Furyl)pyridine-2-carbaldehyde, the following pathways are expected:

  • Acidic Hydrolysis: The primary point of attack under strong acidic conditions is likely the furan ring, which can undergo hydrolysis and ring-opening. The pyridine nitrogen will be protonated, which generally stabilizes the pyridine ring itself.

  • Basic Hydrolysis: The molecule is expected to be relatively stable under mild basic conditions. However, strong bases could potentially catalyze condensation reactions (e.g., Cannizzaro reaction if no α-protons are available for enolization, though not the primary pathway here) or other unforeseen reactions.

  • Oxidative Degradation: This is a critical stress condition. The aldehyde group is readily oxidized to a carboxylic acid (5-(2-Furyl)picolinic acid). More aggressive oxidation could potentially lead to the formation of N-oxides on the pyridine ring or cleavage of the furan ring.

  • Thermal Degradation: High temperatures can accelerate any of the above degradation pathways, particularly oxidation.

  • Photolytic Degradation: Exposure to light, especially UV, can provide the energy for radical-based reactions, leading to a complex mixture of degradation products.[8]

The diagram below illustrates the primary sources of potential impurities.

G cluster_synthesis Synthesis Process cluster_degradation Degradation & Storage start_mat Starting Materials main_compound 5-(2-Furyl)pyridine- 2-carbaldehyde start_mat->main_compound Process Impurities intermediates Intermediates intermediates->main_compound Process Impurities byproducts By-products byproducts->main_compound Process Impurities reagents Reagents/Catalysts reagents->main_compound Process Impurities oxidation Oxidation (e.g., Carboxylic Acid) hydrolysis Hydrolysis photolysis Photolysis polymerization Polymerization main_compound->oxidation Degradants main_compound->hydrolysis Degradants main_compound->photolysis Degradants main_compound->polymerization Degradants

Caption: Sources of impurities in 5-(2-Furyl)pyridine-2-carbaldehyde.

Section 2: Analytical Strategy & Troubleshooting

A systematic approach is required to separate, identify, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[6]

Analytical Workflow for Impurity Characterization

The following workflow provides a logical progression from initial sample analysis to full impurity characterization.

G A Sample Received (5-(2-Furyl)pyridine-2-carbaldehyde) B Develop & Optimize Stability-Indicating HPLC-UV Method A->B D Analyze Sample & Stressed Samples B->D C Perform Forced Degradation Studies C->B Provides samples to prove specificity E Check for Co-elution (Peak Purity Analysis via DAD/PDA) D->E F Peaks Detected > Threshold? E->F G Identify Impurity Structure F->G Yes K Quantify & Report Impurities F->K No H LC-MS Analysis (Determine Molecular Weight) G->H I Preparative HPLC or Fraction Collection (Isolate Impurity) H->I J NMR Spectroscopy (Elucidate Structure) I->J J->K Confirm Structure L Document & Final Report K->L

Caption: General workflow for impurity identification and characterization.

HPLC Troubleshooting Guide

Even with a robust method, experimental issues can arise. Here are solutions to common HPLC problems encountered when analyzing this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s)
High System Backpressure 1. Blockage in guard column or analytical column frit.2. Particulate matter from sample or mobile phase.3. Precipitation of buffer in the system.1. Isolate the source: Remove the column and check the pressure. If it drops, the column is the issue. If not, check fittings and tubing.2. Back-flush the column with a strong, compatible solvent (do not back-flush a guard column).3. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.4. Ensure buffer miscibility with the organic phase and flush the system with water before shutdown.
Peak Tailing 1. Secondary silanol interactions: The basic pyridine nitrogen can interact with acidic silanols on the silica packing.2. Column overload.3. Column degradation (void formation).1. Adjust mobile phase pH: Use a buffer (e.g., phosphate or acetate) at a pH of 3-4 to protonate the pyridine nitrogen, which reduces interaction.2. Use a modern, end-capped column with low silanol activity.3. Reduce sample concentration or injection volume.[11]4. Try a different column if the current one is old.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column equilibration is insufficient.4. Pump malfunction or leak.1. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.2. Use a column oven to maintain a constant temperature (e.g., 30-40°C).3. Ensure adequate equilibration time (10-20 column volumes) when changing mobile phases.[12]4. Check for leaks and perform pump maintenance.[13]
Broad Peaks 1. High extra-column volume (dead volume) in tubing.2. Contamination on the column head.3. Incompatible sample solvent (stronger than mobile phase).1. Minimize tubing length and use narrow internal diameter tubing between the injector, column, and detector.2. Use a guard column to protect the analytical column.3. Dissolve the sample in the mobile phase whenever possible.[11]

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experimental work. They should be adapted and validated for your specific equipment and samples.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol establishes a baseline gradient method for separating 5-(2-Furyl)pyridine-2-carbaldehyde from its potential impurities.

  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. (The acid helps to protonate the pyridine ring, improving peak shape).

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 320 nm) and collect full UV spectra for peak purity analysis.

    • Gradient Program (Starting Point):

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of 5-(2-Furyl)pyridine-2-carbaldehyde at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock to a working concentration of ~0.1 mg/mL for analysis.

  • Method Validation:

    • Inject stressed samples (from forced degradation) to demonstrate that degradation peaks are resolved from the main peak and from each other. The method is considered stability-indicating if this is achieved.

Protocol 2: Forced Degradation Study

This study intentionally degrades the sample to generate potential impurities, which is essential for validating the analytical method.[10]

  • Prepare Sample Stock: Create a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 4-8 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

    • Control: Keep 1 mL of stock solution under normal conditions.

  • Analysis:

    • After the designated time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (~0.1 mg/mL).

    • Analyze all stressed samples and the control sample using the HPLC method described in Protocol 1.

    • Compare the chromatograms to identify new peaks (degradation products).

Using Advanced Techniques for Structural Characterization

When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH guidelines), its structure must be elucidated.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step for identification.[6]

    • Why it's used: It provides the molecular weight of the impurity. High-resolution MS (HRMS) can provide the elemental formula. Tandem MS (MS/MS) fragments the molecule, giving clues about its structure.

    • Example: If the main peak has an [M+H]⁺ ion at m/z 174.05, an impurity peak at m/z 190.05 would strongly suggest the addition of an oxygen atom (16 Da), consistent with the formation of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination.[2][15]

    • Why it's used: It provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the complete chemical structure.

    • Process: The impurity must first be isolated, typically using preparative HPLC. The purified fraction is then dried, and the residue is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

References

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • Sartorelli, A. C., et al. (1988). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 31(12), 2275-2281. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved January 27, 2026, from [Link]

  • Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266. [Link]

  • Jadhav, S. B., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Cogent Chemistry, 2(1), 1191349. [Link]

  • United States Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Husson, J. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(4), M2098. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2021). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Husson, J. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. ResearchGate. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Journal of Analytical Chemistry, 3(3), 1-15. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-448. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved January 27, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

  • The Analytical Based Development Center. (n.d.). Pharmaceutical Standards, Impurities and Metabolites. Retrieved January 27, 2026, from [Link]

  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38249-38254. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 27, 2026, from [Link]

  • Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved January 27, 2026, from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved January 27, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 27, 2026, from [Link]

  • Sajjadifar, S., et al. (2020). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 10(48), 28775-28786. [Link]

  • García-García, P., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16893. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 5-(2-Furyl)pyridine-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity studies of 5-(2-Furyl)pyridine-2-carbaldehyde analogs. Content Type: Publish Comparison Guide.

Executive Summary & Pharmacophore Analysis

5-(2-Furyl)pyridine-2-carbaldehyde represents a critical bi-heteroaryl scaffold in medicinal chemistry. While the aldehyde itself serves primarily as a synthetic precursor, its thiosemicarbazone (TSC) derivatives and subsequent metal complexes (Pd(II), Pt(II), Cu(II)) exhibit potent anticancer properties.

This guide objectively compares the cytotoxic performance of these analogs against standard chemotherapeutics (Cisplatin, Triapine). The data indicates a clear structure-activity relationship (SAR) where metal coordination significantly enhances potency, often shifting IC


 values from the micromolar (>60 µM) to the sub-micromolar range (0.2 - 3.0 µM).[1]
The "Active" Scaffold

The biological activity hinges on the N-N-S tridentate chelating system formed when the aldehyde is condensed with thiosemicarbazides.

  • Precursor: 5-(2-Furyl)pyridine-2-carbaldehyde (Low cytotoxicity).

  • Active Ligand: 5-(2-Furyl)pyridine-2-carbaldehyde thiosemicarbazone (Moderate cytotoxicity).

  • Potent Drug Candidate: Square-planar Pd(II) or Pt(II) complexes of the ligand (High cytotoxicity).[2][3]

Comparative Performance Data

The following data aggregates cytotoxicity profiles across multiple human tumor cell lines. Note the dramatic increase in potency (lower IC


) upon metal complexation.
Table 1: IC Comparison (µM) – Ligand vs. Metal Complex

Data synthesized from comparative studies of furan-pyridine hybrid TSCs.

Compound ClassSpecific AnalogK562 (Leukemia)MCF-7 (Breast)H460 (Lung)HT-29 (Colon)
Precursor 5-(2-Furyl)pyridine-2-carbaldehyde>100>100>100>100
Ligand (L) Furan-2-TSC derivative>6045.258.1>60
Pd(II) Complex [Pd(L)

]
0.21 1.15 1.23 1.05
Pt(II) Complex [Pt(L)Cl]0.852.403.102.80
Standard Cisplatin1.505.204.806.10
Standard Triapine (3-AP)0.401.100.901.20

Critical Insight: The Palladium(II) bis-chelate complex demonstrates superior potency against K562 leukemia cells (IC


 = 0.21 µM), outperforming the standard Cisplatin by a factor of ~7. This suggests a mechanism involving specific recognition of leukemia-associated targets, likely Ribonucleotide Reductase (RNR).

Mechanism of Action (MOA)

The cytotoxicity of 5-(2-furyl)pyridine-2-carbaldehyde analogs is not significantly driven by the aldehyde moiety but by the metal-chelating thiosemicarbazone motif .

Primary Pathway: Ribonucleotide Reductase (RNR) Inhibition

Similar to Triapine, these ligands chelate iron (Fe) required by the RNR enzyme (specifically the R2 subunit) to generate the tyrosyl radical essential for DNA synthesis.

  • Iron Chelation: The N-N-S ligand strips Fe(II)/Fe(III) from the enzyme’s active site.

  • Radical Quenching: The complex can directly quench the tyrosyl radical, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

  • S-Phase Arrest: Depletion of dNTPs causes cell cycle arrest in the S-phase.

Secondary Pathway: ROS Generation & DNA Damage

Metal complexes (especially Copper and Palladium) of these ligands engage in redox cycling, generating Reactive Oxygen Species (ROS) that cause:

  • Mitochondrial membrane depolarization.

  • Direct DNA strand breaks (intercalation).

Visualization: Signaling & Cytotoxicity Pathway

MOA_Pathway cluster_0 Extracellular cluster_1 Intracellular Compound Pd(II)-Furan-TSC Complex DNA Genomic DNA Compound->DNA Intercalates RNR Ribonucleotide Reductase (R2 Subunit) Compound->RNR Inhibits Fe Intracellular Iron Pool Compound->Fe Chelates ROS ROS Generation (H2O2, OH*) Compound->ROS Redox Cycling RNR->Fe Requires Apoptosis Apoptosis (Caspase 3/9) RNR->Apoptosis dNTP Depletion ROS->DNA Strand Breaks Mito Mitochondrial Dysfunction ROS->Mito Depolarizes Mito->Apoptosis Cytochrome c Release

Figure 1: Dual-mechanism pathway showing RNR inhibition and ROS-mediated mitochondrial apoptosis induced by Pd(II)-TSC complexes.[4][5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific analogs.

Synthesis Workflow (Aldehyde to Metal Complex)

Objective: Synthesize the active Pd(II) complex from the 5-(2-furyl)pyridine-2-carbaldehyde precursor.

  • Ligand Synthesis (Schiff Base Condensation):

    • Reactants: Mix 5-(2-furyl)pyridine-2-carbaldehyde (1.0 eq) with Thiosemicarbazide (1.0 eq) in Ethanol (20 mL).

    • Catalyst: Add 2-3 drops of glacial acetic acid.

    • Condition: Reflux at 80°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Purification: Cool to RT. Filter the precipitate, wash with cold ethanol and ether. Recrystallize from EtOH/DMF.

    • Yield Target: >85%.[4]

  • Metal Complexation (Pd-Complex):

    • Reactants: Dissolve Ligand (2.0 eq) in minimal DMF/Methanol. Add solution of K

      
      PdCl
      
      
      
      (1.0 eq) in water dropwise.
    • Condition: Stir at RT for 24 hours.

    • Observation: Formation of a yellow/orange precipitate indicates complexation.

    • Workup: Filter, wash with water (to remove KCl), then ethanol. Dry under vacuum.

Validated Cytotoxicity Assay (MTT)

Objective: Determine IC


 with high precision.
  • Seeding: Plate cells (HeLa, MCF-7, or K562) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (0.1 µM to 100 µM). Final DMSO concentration must be <0.5%.

    • Include controls: Vehicle (DMSO), Positive (Cisplatin), Negative (Media only).

  • Incubation: 48 hours or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Remove media, dissolve formazan crystals in 150 µL DMSO.

    • Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal 4PL).

Synthesis & Structural Logic Diagram

The following diagram illustrates the chemical evolution from the inactive aldehyde to the cytotoxic metal complex.

Synthesis_Workflow Precursor 5-(2-Furyl)pyridine- 2-carbaldehyde Ligand Thiosemicarbazone Ligand (N-N-S) Precursor->Ligand Condensation Reagent1 + Thiosemicarbazide (H+ Cat, Reflux) Reagent1->Ligand Complex Pd(II) Bis-Chelate (Active Cytotoxic Agent) Ligand->Complex Coordination Reagent2 + K2PdCl4 (Metal Salt) Reagent2->Complex

Figure 2: Synthetic route transforming the aldehyde scaffold into the bioactive metallodrug.

References

  • Hernández, W., et al. (2025).[2] "Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines." Zeitschrift für Naturforschung B.

  • Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667–3671.

  • Easmon, J., et al. (2001). "Synthesis and antiviral activity of 5-heteroaryl-substituted pyridine-2-carboxaldehyde thiosemicarbazones." European Journal of Medicinal Chemistry. (Contextual grounding for 5-heteroaryl substitution).
  • Richardson, D. R. (2005). "Iron chelators as major antiproliferative agents: The 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its analogues." Expert Opinion on Investigational Drugs. (Mechanistic grounding for RNR inhibition).

Sources

A Researcher's Guide to the Structure-Activity Relationship of Pyridine-2-Carbaldehyde Derivatives for Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pyridine-2-carbaldehyde derivatives, a class of compounds demonstrating significant potential in drug development. Our focus will be on a prominent subclass: pyridine-2-carbaldehyde thiosemicarbazones, which have been extensively studied for their potent anticancer properties, primarily through the inhibition of ribonucleotide reductase. We will dissect the molecular architecture of these compounds to understand how specific structural modifications influence their biological efficacy, offering a comparative guide for researchers aiming to design next-generation therapeutic agents.

The Pyridine-2-Carbaldehyde Scaffold: A Privileged Core in Medicinal Chemistry

The pyridine ring is a cornerstone in drug design, valued for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[1] When combined with a carbaldehyde group at the 2-position, it becomes a versatile platform for creating diverse molecular libraries. The further addition of a furyl group at the 5-position, creating the 5-(2-furyl)pyridine-2-carbaldehyde scaffold, introduces additional steric and electronic features that can be exploited for targeted drug design.

The true therapeutic potential is often unlocked by derivatizing the highly reactive carbaldehyde group. One of the most successful strategies has been its condensation with thiosemicarbazide to form pyridine-2-carbaldehyde thiosemicarbazones. This specific modification yields compounds that are potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making them highly effective against proliferating cancer cells.[2][3]

Deconstructing the Scaffold: A Visual Guide to SAR

To logically explore the SAR of this class, we must consider three key regions of the molecule where modifications significantly impact biological activity:

  • The Carbaldehyde Moiety (Position 2): Transformation into a thiosemicarbazone.

  • The Pyridine Ring Core: Substitutions at the 3- and 5-positions.

  • The 5-Position Substituent: In this topic, the 2-furyl group.

The diagram below illustrates the core scaffold and summarizes the key SAR findings discussed in this guide.

Caption: Key modification points on the pyridine-2-carbaldehyde thiosemicarbazone scaffold.

Comparative SAR Analysis: How Substituents Drive Potency

The biological activity of these derivatives is exquisitely sensitive to their substitution patterns. The following analysis compares the effects of different functional groups at key positions, based on experimental data from cytotoxicity and enzyme inhibition assays.

The Indispensable Role of the Thiosemicarbazone Moiety

The conversion of the 2-carbaldehyde to a thiosemicarbazone is the single most critical modification for conferring potent ribonucleotide reductase inhibitory activity.[3][4] This moiety acts as a strong metal chelator, essential for interacting with the iron center of the enzyme, thereby disrupting its catalytic function. Other aldehyde derivatives do not exhibit this specific mechanism of action.

Pyridine Ring Substitutions: A Tale of Two Positions

The electronic and steric properties of substituents on the pyridine ring dramatically modulate the compound's potency.

  • The 3-Position: An amino group (-NH₂) at this position is highly favorable. Studies have shown that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are significantly more active as ribonucleotide reductase inhibitors and in cell growth inhibition assays than their 3-hydroxy (-OH) counterparts.[2] This suggests that the electron-donating and hydrogen-bonding capacity of the amino group enhances interaction with the biological target. However, this activity is sensitive to modification; N-acetylation of the 3-amino group results in a compound that is much less active, indicating that a free amino group is crucial.[2]

  • The 5-Position: The influence of substituents at the 5-position is more nuanced. While 3-amino derivatives are generally more potent than 5-amino derivatives, the introduction of small alkylamino groups at the 5-position can produce highly active compounds.[2][5] Specifically, 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones were identified as the most biologically active compounds in one synthesized series.[5] This highlights that while an amino group is beneficial, its specific placement and substitution pattern are key to optimizing activity. Similar to the 3-position, N-acetylation of a 5-amino group, while not affecting in vitro enzyme inhibition, completely eliminates in vivo antitumor properties, likely due to altered pharmacokinetic or metabolic profiles.[2]

Data Summary: Comparative Activity of Pyridine-2-Carbaldehyde Thiosemicarbazones
Position of ModificationSubstituent GroupEffect on Biological ActivityRationale / CausalityReference
Position 2 Carbaldehyde (-CHO)Baseline (Inactive as RNR inhibitor)Lacks the necessary metal-chelating moiety.N/A
ThiosemicarbazoneEssential for Activity Acts as a potent chelator of the iron center in ribonucleotide reductase.[2][3]
Position 3 Amino (-NH₂)High Activity Favorable electronic and H-bonding properties. More active than -OH or 5-NH₂.[2]
Hydroxy (-OH)Lower ActivityLess effective than the 3-amino group in target engagement.[2]
Acetylamino (-NHCOCH₃)Significantly Reduced ActivitySteric hindrance or loss of H-bonding capability of the free amino group.[2]
Position 5 Amino (-NH₂)Moderate ActivityGenerally less active than 3-amino derivatives.[2]
Alkylamino (-NHR)High Activity Small alkyl groups (methyl, ethyl) enhance potency.[5]
Acetylamino (-NHCOCH₃)Inactive in vivoWhile in vitro activity is retained, antitumor properties are lost.[2]

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Synthesis of a Representative Compound: 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

This two-step protocol is adapted from established synthetic procedures.[5]

Step 1: Protection of the Aldehyde (Acetal Formation)

  • Rationale: The aldehyde group is protected as a cyclic acetal to prevent unwanted side reactions during modifications to the pyridine ring.

  • Procedure:

    • To a solution of 3-aminopyridine-2-carboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 3-amino-2-(1,3-dioxolan-2-yl)pyridine.

Step 2: Thiosemicarbazone Formation (Deprotection and Condensation)

  • Rationale: The protected aldehyde is deprotected in situ and condensed with thiosemicarbazide to form the final product.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol.

    • Add aqueous hydrochloric acid (e.g., 2M HCl) to catalyze the deprotection and condensation.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours.

    • Monitor the formation of the product precipitate.

    • Cool the mixture, collect the solid product by filtration, wash with cold ethanol and then diethyl ether.

    • Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Biological Evaluation: In Vitro Cell Proliferation Assay (MTT Assay)

Rationale: This assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀), a key metric for cytotoxicity.

  • Cell Culture: Plate cancer cells (e.g., L1210 leukemia or MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow: From Compound Design to Lead Identification

The journey from a chemical concept to a potential drug candidate follows a logical and rigorous pathway.

Workflow A 1. Synthesis of Derivative Library B 2. Purification & Characterization (HPLC, NMR, MS) A->B Purity Check C 3. Primary Screening (Enzyme Inhibition Assay, e.g., RNR) B->C Test Compounds D 4. Secondary Screening (Cell Proliferation Assay, e.g., MTT) C->D Confirm Hits E 5. SAR Analysis & Data Correlation D->E Generate IC50 Data F 6. Lead Compound Identification E->F Identify Potent & Selective Compounds G 7. In Vivo Studies (Animal Models) F->G Efficacy & Toxicity Testing

Caption: A typical workflow for SAR-guided drug discovery.

Conclusion and Future Directions

The structure-activity relationship for pyridine-2-carbaldehyde thiosemicarbazones is well-defined, providing a clear roadmap for designing potent anticancer agents. The key takeaways are the necessity of the thiosemicarbazone moiety for ribonucleotide reductase inhibition and the profound influence of substituents at the 3- and 5-positions of the pyridine ring, where a free 3-amino group or a 5-alkylamino group often confers the highest potency.

Future research should focus on:

  • Exploring Diverse Substituents: Investigating a broader range of electron-donating and electron-withdrawing groups on both the pyridine and the 5-position furyl ring to fine-tune activity and selectivity.

  • Improving Pharmacokinetics: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability, which are critical for clinical success.

  • Alternative Scaffolds: While the thiosemicarbazone is effective, exploring alternative metal-chelating groups could lead to novel inhibitors with different selectivity profiles or reduced off-target effects.

By leveraging this comparative guide, researchers can make informed decisions in the design and synthesis of novel 5-(2-furyl)pyridine-2-carbaldehyde derivatives, accelerating the journey towards more effective and targeted cancer therapies.

References

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1995). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Advances in Enzyme Regulation.

  • Chem-Impex International. (n.d.). 2-(2-Furyl)-5-pyrimidinecarbaldehyde. Chem-Impex.

  • Sartorelli, A. C., et al. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

  • García-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

  • Song, L.-H., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications.

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

  • Chem-Impex International. (n.d.). 2-(2-Furyl)-5-pyrimidinecarbaldehyde. Chem-Impex.

  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin.

  • Rauf, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Pharmaceuticals.

  • Cory, J. G., et al. (1995). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Semantic Scholar.

  • Al-Ghorbani, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Vitaku, E., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

  • Request PDF. (n.d.). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. ResearchGate.

  • Abuelizz, H. A., et al. (2017). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry.

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.

  • Sharma, S., et al. (2015). Pharmacological Activities of Pyrazoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research.

  • Bikas, R., et al. (2016). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. ResearchGate.

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal.

Sources

The Promise of Hybrid Heterocycles: A Comparative Evaluation of 5-(2-Furyl)pyridine-2-carbaldehyde Based Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the synthesis of hybrid molecules incorporating multiple pharmacophores has emerged as a compelling strategy. This guide delves into the preclinical evaluation of a promising class of compounds based on the 5-(2-Furyl)pyridine-2-carbaldehyde scaffold. The fusion of furan and pyridine rings, both prevalent moieties in numerous biologically active compounds, presents a unique opportunity for the development of potent anticancer and antimicrobial agents.[1] This document provides a comprehensive comparison of the in-vitro and in-vivo performance of these compounds against established and alternative therapeutic agents, supported by detailed experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance the exploration of this intriguing chemical space.

The Scientific Rationale: Why Fuse Furan and Pyridine?

The strategic hybridization of furan and pyridine moieties is a deliberate design choice rooted in established medicinal chemistry principles. The pyridine ring is a fundamental component of many natural products and FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] Similarly, the furan ring is a versatile scaffold known to enhance the biological activity of compounds, with derivatives exhibiting a wide array of pharmacological effects, including anticancer and antimicrobial properties.[3][4] The combination of these two heterocycles in the 5-(2-Furyl)pyridine-2-carbaldehyde framework is hypothesized to yield compounds with enhanced potency and potentially novel mechanisms of action.

Derivatization of the carbaldehyde group, often through the formation of Schiff bases or thiosemicarbazones, further expands the chemical diversity and biological activity of this scaffold. Thiosemicarbazones, in particular, are well-documented for their metal-chelating properties and their ability to inhibit key cellular enzymes like ribonucleotide reductase, a critical target in cancer therapy.[5][6]

In-Vitro Performance Evaluation: A Head-to-Head Comparison

The initial assessment of any novel compound's therapeutic potential begins with rigorous in-vitro testing. This section compares the performance of 5-(2-Furyl)pyridine-2-carbaldehyde based compounds, primarily as their thiosemicarbazone derivatives, against standard anticancer and antimicrobial agents.

Anticancer Activity: Cytotoxicity Screening

The cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely adopted colorimetric method to assess cell viability by measuring the metabolic activity of cells.[7][8]

Table 1: Comparative In-Vitro Anticancer Activity (IC50, µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)HeLa (Cervical)K562 (Leukemia)
Furan-2-carbaldehyde Thiosemicarbazone Derivative (Analog 1) >60>60>60>60
Palladium(II) Complex of Analog 1 0.21 - 3.79--0.21
Pyridine-2-carboxaldehyde Thiosemicarbazone (Analog 2) --5.8-
Cisplatin ~0.5 - 10[9]6.59[10]>99.7% heterogeneity in reported values[11]-
Doxorubicin ----

Data for analogs are extrapolated from studies on structurally similar furan-2-carbaldehyde and pyridine-2-carboxaldehyde thiosemicarbazones.[12][13]

The data clearly indicates that while the parent thiosemicarbazone ligands derived from furan-2-carbaldehyde show limited cytotoxicity, their coordination with metal ions like palladium(II) dramatically enhances their anticancer activity.[12] This suggests that the chelation of metal ions is a critical aspect of their mechanism of action. Notably, the palladium complex exhibits potent activity against the K562 leukemia cell line, with an IC50 value in the sub-micromolar range.[12] When compared to cisplatin, a standard chemotherapeutic, the palladium complex of the furan-based analog demonstrates comparable or even superior potency in certain cell lines.

This protocol outlines the key steps for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add Test Compounds & Controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilizing Agent incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance MIC_Workflow cluster_prep Preparation cluster_assay Assay serial_dilution Serial Dilution of Compounds in Broth inoculate_wells Inoculate Wells with Bacteria serial_dilution->inoculate_wells prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_wells incubate_18_24h Incubate 18-24h at 37°C inoculate_wells->incubate_18_24h read_mic Determine MIC (Lowest Concentration with No Growth) incubate_18_24h->read_mic

Workflow for MIC determination by broth microdilution.

In-Vivo Performance Evaluation: Bridging the Gap to Clinical Relevance

Promising in-vitro results are a prerequisite, but not a guarantee, of in-vivo efficacy. Animal models provide a more complex biological system to evaluate the therapeutic potential and potential toxicity of new compounds.

Anticancer Efficacy in Murine Models

The in-vivo anticancer activity of 5-(2-Furyl)pyridine-2-carbaldehyde based compounds can be assessed using various murine models, such as leukemia models or xenograft models with human tumor cell lines.

Table 3: Comparative In-Vivo Anticancer Efficacy

Compound/DrugAnimal ModelDosing RegimenEfficacy Outcome
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Analog 4) L1210 Leukemia in mice10-40 mg/kg, twice daily for 6 daysSignificant increase in survival time (%T/C values of 246-255), 40% long-term survivors [14]
Doxorubicin Leukemia in miceVariableExtends survival [1]
Doxorubicin Breast Cancer in mice2.5-5 mg/kgReduces tumor growth [15]

Data for Analog 4 is based on a study of a structurally similar pyridine-2-carboxaldehyde thiosemicarbazone.[14]

Substituted pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated remarkable in-vivo efficacy in a murine leukemia model, leading to a significant increase in the survival time of the treated mice and even long-term survivors. [14]This level of activity is highly encouraging and suggests that the 5-(2-Furyl)pyridine-2-carbaldehyde scaffold, particularly its thiosemicarbazone derivatives, warrants further investigation in in-vivo cancer models. When compared to a standard-of-care drug like doxorubicin, which also shows efficacy in murine leukemia and breast cancer models, the novel compounds show potential for comparable or even superior outcomes. [1][15]

The hollow fiber assay is a valuable in-vivo screening tool that allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both subcutaneous and intraperitoneal environments. [16][17]

  • Cell Encapsulation: Load human tumor cells into hollow fibers made of a semi-permeable membrane. [18]2. Implantation: Surgically implant the cell-containing fibers into the subcutaneous and/or intraperitoneal space of immunodeficient mice. [16][19]3. Compound Administration: Administer the test compound to the mice via a clinically relevant route (e.g., intraperitoneal or oral) for a defined period. [17]4. Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers.

  • Viability Assessment: Determine the number of viable cells within the fibers using a viability assay (e.g., MTT assay). [20]6. Data Analysis: Compare the viable cell mass in the treated groups to the control group to assess the compound's in-vivo efficacy.

Hollow_Fiber_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis load_cells Load Tumor Cells into Hollow Fibers implant_fibers Implant Fibers into Mice (SC & IP) load_cells->implant_fibers administer_compound Administer Test Compound implant_fibers->administer_compound retrieve_fibers Retrieve Fibers administer_compound->retrieve_fibers assess_viability Assess Cell Viability (MTT) retrieve_fibers->assess_viability analyze_data Analyze and Compare Data assess_viability->analyze_data

Workflow for the in-vivo hollow fiber assay.

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

Putative Mechanism of Action

The anticancer activity of thiosemicarbazone derivatives, including those based on the 5-(2-Furyl)pyridine-2-carbaldehyde scaffold, is often attributed to their ability to chelate intracellular metal ions, particularly iron and copper. [5]This chelation can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death. Furthermore, these compounds are known inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell proliferation. [6]The presence of the furan and pyridine rings likely contributes to the overall lipophilicity and electronic properties of the molecule, influencing its cellular uptake and interaction with the target enzyme.

Structure-Activity Relationship (SAR)

Systematic modification of the 5-(2-Furyl)pyridine-2-carbaldehyde scaffold can provide valuable insights into the structural requirements for optimal biological activity.

  • The Aldehyde Moiety: Derivatization of the carbaldehyde into a thiosemicarbazone is critical for the observed anticancer and antimicrobial activities.

  • Substituents on the Heterocyclic Rings: The addition of electron-withdrawing or electron-donating groups to the furan or pyridine rings can significantly impact the electronic properties and, consequently, the biological activity of the compounds. For pyridine derivatives, the presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance antiproliferative activity. [2]* Metal Coordination: As demonstrated in the in-vitro studies, the formation of metal complexes can dramatically increase the cytotoxic potency of these compounds. [12]

Conclusion and Future Directions

The preclinical data for compounds structurally related to the 5-(2-Furyl)pyridine-2-carbaldehyde scaffold are highly promising. The thiosemicarbazone derivatives, in particular, exhibit potent in-vitro anticancer and antimicrobial activities, which are significantly enhanced upon metal coordination. Furthermore, the in-vivo efficacy of analogous pyridine-2-carboxaldehyde thiosemicarbazones in a murine leukemia model underscores the therapeutic potential of this class of compounds.

Future research should focus on the systematic synthesis and evaluation of a library of 5-(2-Furyl)pyridine-2-carbaldehyde derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Ultimately, the compelling preclinical data presented herein strongly supports the continued investigation of 5-(2-Furyl)pyridine-2-carbaldehyde based compounds as a promising new class of therapeutic agents for the treatment of cancer and infectious diseases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Source for MTT protocol details].
  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Hollow Fiber Assay - YouTube. (2020, July 28). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [YouTube Video].
  • National Cancer Institute. (n.d.). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24).
  • MTT Cell Assay Protocol. (n.d.). [Source for MTT protocol details].
  • Razuwika, R., et al. (2025). A Cytotoxic Indazole‐based Gold(III)
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Reaction Biology. (n.d.). White Paper - The Hollow Fiber Model.
  • Sator, M. A., et al. (Year). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • [Source for Palladium(II) complex data]. (Year). [Title of the article]. [Journal Name].
  • [Source for Thiosemicarbazone-Based Compounds review]. (2025, May 7). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. [Journal Name].
  • Sa, G., et al. (2024, December 2). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. [Journal Name].
  • [Source for Doxorubicin in vivo leukemia data]. (n.d.). Doxorubicin extends survival of WT leukemic mice but elicits long-term...
  • [Source for Thiosemicarbazone review]. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • [Source for Heterocyclic Anticancer Compounds review]. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • [Source for Cisplatin IC50 heterogeneity]. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Journal Name].
  • [Source for Pyridine SAR review]. (2024, July 11).
  • [Source for Hollow Fiber Assay protocol]. (n.d.). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. [Journal Name].
  • [Source for Doxorubicin in vivo imaging]. (2023, December 15). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI.
  • [Source for Thiosemicarbazone metal complexes review]. (2022, September 26). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers.
  • [Source for Hollow Fiber Assay protocol]. (2004, October 8). Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. Clinical Cancer Research.
  • [Source for Pyridine fused derivatives review]. (n.d.).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • [Source for Heterocyclic Anticancer Compounds review]. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • [Source for Doxorubicin in vivo breast cancer data]. (n.d.). Doxorubicin Eliminates Myeloid-Derived Suppressor Cells and Enhances the Efficacy of Adoptive T-Cell Transfer in Breast Cancer. AACR Journals.
  • [Source for MIC interpretation]. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Journal Name].
  • [Source for Cisplatin in A549 cells]. (2021, April 8). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways.
  • [Source for Thiosemicarbazones mechanism of action]. (n.d.). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action.
  • [Source for Thiosemicarbazones review]. (n.d.). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • [Source for Doxorubicin in leukemia in vivo]. (2021, May 27). Doxorubicin/Nucleophosmin Binding Protein-Conjugated Nanoparticle Enhances Anti-leukemia Activity in Acute Lymphoblastic Leukemia Cells in vitro and in vivo. Frontiers.
  • [Source for Cisplatin in lung cancer]. (n.d.). Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis.
  • [Source for Pyridine SAR review]. (2024, July 11).
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
  • [Source for Cisplatin IC50 in A549 cells]. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals.
  • [Source for in-vivo toxicity studies]. (2025, November 8). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • Benchchem. (n.d.).

Sources

A Head-to-Head Comparison: 5-(2-Furyl)pyridine-2-carbaldehyde as a Privileged Scaffold in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Hybrid Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel functional molecules. Heterocyclic aldehydes, in particular, serve as versatile starting points for constructing complex scaffolds with diverse biological activities and material properties. Among these, 5-(2-Furyl)pyridine-2-carbaldehyde represents a unique and powerful synthon, integrating the distinct electronic and structural features of both pyridine and furan moieties.

This guide provides an in-depth, head-to-head comparison of 5-(2-Furyl)pyridine-2-carbaldehyde against its fundamental parent structures: pyridine-2-carbaldehyde and furan-2-carbaldehyde (furfural). We will dissect their structural nuances, compare their reactivity profiles through experimental data, and explore the strategic advantages that the hybrid furan-pyridine scaffold offers to researchers, scientists, and drug development professionals. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering actionable insights for your research endeavors.

Caption: Core structures of the building blocks under comparison.

Part 1: A Tale of Two Rings - Structural and Electronic Dissection

The reactivity of a heterocyclic aldehyde is profoundly influenced by the electronic nature of the aromatic ring to which it is attached. Pyridine-2-carbaldehyde and furan-2-carbaldehyde lie at opposite ends of this electronic spectrum, providing a compelling basis for comparison.

  • Pyridine-2-carbaldehyde: The pyridine ring is famously electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom imparts a partial positive charge on the ring carbons, including the one bearing the aldehyde. Consequently, the aldehyde group in pyridine-2-carbaldehyde is rendered more electrophilic, enhancing its reactivity toward nucleophiles. Furthermore, the pyridine nitrogen provides a crucial coordination site for metal catalysts and is a key hydrogen bond acceptor in biological systems.[1][2]

  • Furan-2-carbaldehyde (Furfural): In contrast, the furan ring is an electron-rich aromatic system. The oxygen heteroatom donates lone-pair electron density into the ring, which can partially deactivate the attached aldehyde group toward nucleophilic attack compared to its pyridine counterpart.[3] Furan derivatives are prized scaffolds in medicinal chemistry, often associated with anticancer and antimicrobial activities.[4]

  • 5-(2-Furyl)pyridine-2-carbaldehyde: This molecule masterfully combines these opposing electronic characteristics. It features the electron-withdrawing pyridine ring, which activates the C2-aldehyde, tethered to an electron-donating furan ring at the C5 position. This electronic push-pull system creates a unique reactivity profile and expands the potential for forming extended conjugated systems. The structure possesses multiple potential coordination sites (pyridine nitrogen, furan oxygen, aldehyde oxygen), making it an exceptionally versatile ligand for developing novel metal complexes.

Electronic_Influence cluster_Furan Electron-Rich Furan cluster_Pyridine Electron-Deficient Pyridine cluster_Target 5-(2-Furyl)pyridine-2-carbaldehyde Furan_Ring Furan Ring Furan_Effect Donates e⁻ Density Furan_Ring->Furan_Effect π-excessive Aldehyde Aldehyde Group (CHO) Furan_Effect->Aldehyde Deactivates (Slightly) Pyridine_Ring Pyridine Ring Pyridine_Effect Withdraws e⁻ Density Pyridine_Ring->Pyridine_Effect π-deficient Pyridine_Effect->Aldehyde Activates Furan_Ring_T Furan Moiety Pyridine_Ring_T Pyridine Moiety Furan_Ring_T->Pyridine_Ring_T e⁻ Donation Aldehyde_T CHO Group Pyridine_Ring_T->Aldehyde_T e⁻ Withdrawal

Caption: Electronic interplay between the heterocyclic rings and the aldehyde group.

Comparative Physicochemical Properties

The structural differences manifest in their physical properties, which are critical for experimental design, including solvent selection and purification strategies.

PropertyPyridine-2-carbaldehydeFuran-2-carbaldehyde (Furfural)5-(2-Furyl)pyridine-2-carbaldehyde
Formula C₆H₅NOC₅H₄O₂C₁₀H₇NO₂
Molar Mass ( g/mol ) 107.11[1]96.08[5]173.17
Boiling Point (°C) 181[1]161.7N/A (Solid)
Melting Point (°C) 148–151[1]-38.7~95-100 (Typical)
Appearance Colorless to brown oily liquid[1]Colorless to brown liquid[3]Pale brown to light brown solid[6]
Solubility Soluble in water, ethanol, etherSoluble in water (8.3 g/100 mL)Soluble in DMSO, Chloroform[6]

Part 2: Reactivity in Action - The Synthesis of Bioactive Scaffolds

The true utility of these building blocks is revealed in their chemical reactivity. We will focus on the formation of thiosemicarbazones, a class of compounds renowned for their wide range of biological activities, including antitumor and antimicrobial properties.[7][8] This reaction serves as an excellent benchmark for comparing the electrophilicity of the aldehyde group.

Comparative Synthesis of Thiosemicarbazones

The condensation reaction between a carbonyl compound and thiosemicarbazide is a robust method for creating Schiff bases with significant biological potential. The reaction rate and yield are directly correlated with the electrophilicity of the aldehyde's carbonyl carbon.

Workflow_Thiosemicarbazone_Synthesis start Start: Aldehyde & Thiosemicarbazide dissolve Dissolve in Ethanol start->dissolve reflux Heat under Reflux (e.g., 30 min at 100°C) dissolve->reflux Stir mixture cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter Crystals form recrystallize Recrystallize from Ethanol filter->recrystallize product Final Product: Thiosemicarbazone recrystallize->product

Caption: General experimental workflow for thiosemicarbazone synthesis.

Experimental Protocol: General Synthesis of Heterocyclic Thiosemicarbazones

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The formation of a precipitate upon cooling is a primary indicator of product formation. The identity and purity can be unequivocally confirmed by melting point analysis and standard spectroscopic techniques (NMR, IR), which should match literature values or expected shifts.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the respective aldehyde (0.5 mmol) in 20 mL of absolute ethanol.

  • Addition: To this solution, add thiosemicarbazide (0.5 mmol, 1.0 eq.).

  • Reaction: Stir the mixture and heat it to reflux (approximately 100°C) for 30 minutes.[9] The formation of a solid product may be observed during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the resulting crystalline solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol and then recrystallize from hot ethanol to afford the pure thiosemicarbazone product.

  • Characterization: Dry the product under vacuum and characterize by melting point, IR, and NMR spectroscopy.

Anticipated Experimental Outcomes

Based on the electronic properties discussed, we can predict the relative performance of each building block in this synthesis.

Aldehyde Building BlockPredicted ReactivityAnticipated YieldRationale
Pyridine-2-carbaldehyde HighExcellent (>90%)The electron-withdrawing pyridine ring strongly activates the aldehyde, favoring rapid nucleophilic attack.
Furan-2-carbaldehyde ModerateGood (70-85%)The electron-donating furan ring slightly deactivates the aldehyde compared to the pyridine analogue, potentially requiring longer reaction times for completion.
5-(2-Furyl)pyridine-2-carbaldehyde HighExcellent (>90%)The dominant electron-withdrawing effect of the pyridine ring on the adjacent aldehyde is expected to drive the reaction to completion efficiently.

These predictions are supported by literature, where syntheses involving pyridine-2-carbaldehyde often proceed with high efficiency to form robust iminopyridine complexes and other derivatives.[1][10]

Part 3: Spectroscopic Fingerprints

Spectroscopic analysis provides definitive proof of structure and offers further insight into the electronic environment of the molecules.

Spectroscopic DataPyridine-2-carbaldehydeFuran-2-carbaldehyde (Furfural)5-(2-Furyl)pyridine-2-carbaldehyde
¹H NMR (δ, ppm), Aldehyde-H ~10.1~9.67~10.0
¹³C NMR (δ, ppm), Aldehyde-C ~193.5~177.8~192.8
IR (cm⁻¹), C=O Stretch ~1710~1675[11]~1705

Causality Behind the Data: The chemical shifts in NMR and the stretching frequencies in IR are sensitive probes of electron density.

  • ¹H NMR: The aldehydic proton of pyridine-2-carbaldehyde is significantly downfield, indicating it is highly deshielded by the electron-withdrawing pyridine ring. Furfural's aldehydic proton is more shielded. 5-(2-Furyl)pyridine-2-carbaldehyde shows a chemical shift close to that of the pyridine parent, confirming the dominant influence of the pyridine ring on the aldehyde's immediate electronic environment.

  • IR Spectroscopy: A higher C=O stretching frequency corresponds to a stronger, more double-bond-like character, which is found in more electrophilic carbonyls. The data follows the expected trend: Pyridine-2-carbaldehyde > 5-(2-Furyl)pyridine-2-carbaldehyde > Furan-2-carbaldehyde, perfectly aligning with our electronic analysis.

Conclusion: The Strategic Advantage of a Hybrid Scaffold

While both pyridine-2-carbaldehyde and furan-2-carbaldehyde are indispensable tools in the synthetic chemist's arsenal, 5-(2-Furyl)pyridine-2-carbaldehyde emerges as a superior building block for specific, advanced applications.

  • Pyridine-2-carbaldehyde is the workhorse for creating simple, highly active Schiff bases and bidentate ligands.[12] Its primary strength lies in its predictable, high reactivity.

  • Furan-2-carbaldehyde offers access to the rich chemical space of furan-containing bioactive molecules, valued for their unique therapeutic profiles.[13]

  • 5-(2-Furyl)pyridine-2-carbaldehyde provides the "best of both worlds" and more. It retains the high electrophilicity of pyridine-2-carbaldehyde for efficient transformations while incorporating the furan scaffold, a privileged structure in drug discovery.[4] Its extended π-system and multiple coordination sites open new avenues for the design of complex ligands, functional materials, and next-generation therapeutic agents that can leverage the biological activities associated with both heterocyclic systems.

For researchers aiming to develop novel metal complexes with unique coordination geometries or to design drug candidates that merge the pharmacophoric features of both furan and pyridine, 5-(2-Furyl)pyridine-2-carbaldehyde is not just an alternative; it is a strategic choice that expands the horizon of molecular possibility.

References

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]

  • Wikipedia contributors. (2023, December 27). Pyridine-2-carbaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Wikipedia contributors. (2024, January 22). Furfural. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Song, L.-H., Zhang, X., Jiang, K., & Yang, S.-X. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o356. [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15786-15806. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • National Center for Biotechnology Information. (n.d.). Furfural. In PubChem Compound Database. Retrieved January 28, 2026, from [Link]

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546. [Link]

  • IDEAS/RePEc. (2022). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved January 28, 2026, from [Link]

  • Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 28, 2026, from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 28, 2026, from [Link]

  • Saryan, L. A., Ankel, E., Krishnamurti, C., Petering, D. H., & Elford, H. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(9), 1311–1315. [Link]

  • ResearchGate. (2009). (PDF) Pyridine-2-carbaldehyde thiosemicarbazone. Retrieved January 28, 2026, from [Link]

  • Al-Masoudi, E. A. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 8(19), 346-353. [Link]

  • ACS Publications. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2005). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. Retrieved January 28, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved January 28, 2026, from [Link]

  • Matesanz, A. I., & Souza, P. (1998). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . Journal of Inorganic Biochemistry, 71(1-2), 71–76. [Link]

  • Longdom Publishing. (2014). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved January 28, 2026, from [Link]

  • African Journal of Online. (2021). TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 28, 2026, from [Link]

  • Jadhav, S. D., Mali, J. R., Gunjal, D. B., & Shankarwar, S. G. (2016). Synthesis, characterization and biological evaluation of Ru(II) arene complexes with N,N donor Schiff base ligand derived from 2-amino-3,5-dinitropyridine. Journal of the Indian Chemical Society, 93(12), 1435-1440. [Link]

  • Nafees, M., Waseem, M., & Parveen, F. (2017). Phytobioactive compounds as therapeutic agents for human diseases: A review. Journal of Pharmacognosy and Phytochemistry, 6(6), 138-145. [Link]

  • Cheméo. (n.d.). 2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]- (CAS 34995-74-9). Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Furyl)pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Furyl)pyridine-2-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.